molecular formula C4H6N2S4Mn . C4H6N2S4Zn<br>C8H12MnN4S8Zn B076751 zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate CAS No. 12656-69-8

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

Cat. No. B076751
CAS RN: 12656-69-8
M. Wt: 541.1 g/mol
InChI Key: CHNQZRKUZPNOOH-UHFFFAOYSA-J
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Description

Zinc and manganese(2+) are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate is not fully understood. However, it is believed to exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It may also modulate the expression of genes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

Zinc and manganese(2+) are essential trace elements that play important roles in various biochemical and physiological processes in living organisms. Zinc is involved in DNA synthesis, protein synthesis, and cell division. It also plays a role in immune function, wound healing, and taste perception. Manganese(2+) is involved in the metabolism of carbohydrates, amino acids, and cholesterol. It also plays a role in bone development and the synthesis of collagen.

Advantages And Limitations For Lab Experiments

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has antioxidant properties, which makes it a useful tool for studying oxidative stress-related diseases. However, it has some limitations. It can be toxic at high concentrations and may interfere with other biochemical processes.

Future Directions

There are several future directions for the study of zinc, manganese(2+), and N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate. One area of research is the development of new drugs based on these compounds for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the study of the mechanism of action of these compounds and their effects on gene expression. Finally, the development of new synthetic methods for these compounds could lead to the discovery of new compounds with potential applications in scientific research.

Synthesis Methods

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate can be synthesized by reacting ethylenediamine with carbon disulfide and sodium hydroxide to form N,N'-bis(2-mercaptoethyl)ethylenediamine. This compound is then reacted with chloroacetyl chloride to form N-(2-chloroacetyl)ethylenediamine. Finally, the N-(2-chloroacetyl)ethylenediamine is reacted with sodium sulfide to form N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate.

Scientific Research Applications

N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-inflammatory and anticancer properties.

properties

IUPAC Name

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate
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InChI

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHNQZRKUZPNOOH-UHFFFAOYSA-J
Source PubChem
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Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2S4Mn . C4H6N2S4Zn, C8H12MnN4S8Zn
Record name MANCOZEB
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Molecular Weight

541.1 g/mol
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Physical Description

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA], GREYISH-YELLOW POWDER.
Record name Mancozeb
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Flash Point

138 °C (280 °F), 137.8 °C (tag open cup), 138 °C o.c.
Record name Mancozeb
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Solubility

In water, 6.2 ppm, pH 7.5, 25 °C, Insoluble in water, Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them, Solubility in water: none
Record name Mancozeb
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Density

1.99 g/mL at 20 °C, Relative density (water = 1): 1.92
Record name Mancozeb
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Record name MANCOZEB
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Vapor Pressure

9.8X10-8 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name Mancozeb
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Record name MANCOZEB
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Mechanism of Action

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity., Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system., Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ..., Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ..., For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page.
Record name Mancozeb
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Product Name

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

Color/Form

Greyish-yellow free-flowing powder, Yellowish powder

CAS RN

8018-01-7
Record name Mancozeb
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Record name Manganese, [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']-, mixt. with [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']zinc
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Record name Mancozeb
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Record name MANCOZEB
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Melting Point

172 °C (decomposes)
Record name Mancozeb
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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